4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C5H6F3N3 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)1-3-2-10-11-4(3)9/h2H,1H2,(H3,9,10,11) |
InChI Key |
OBFOIIFNHWYKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoroethylation of Pyrazole Derivatives
One of the primary synthetic routes to 4-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves the nucleophilic substitution reaction of pyrazole derivatives with trifluoroethylating agents such as trifluoroethyl iodide. This reaction typically requires a base, commonly potassium carbonate, and is conducted under reflux conditions to facilitate the alkylation of the pyrazole nitrogen or carbon atom depending on the substrate and conditions.
- Reaction conditions: Pyrazole derivative + trifluoroethyl iodide, potassium carbonate, reflux in an appropriate solvent (e.g., acetonitrile or DMF).
- Catalysts: Iron-porphyrin complexes have been reported to enhance trifluoroethylation efficiency in continuous flow reactors, optimizing yield and scalability for industrial production.
This method yields the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine isomer, which is structurally related and can be further manipulated to obtain the 4-substituted isomer if necessary.
Cyclization Using Diazoesters and Ketones
An alternative synthetic approach involves cyclization reactions between diazoesters bearing trifluoroacetyl groups and ketones. This method allows the formation of polysubstituted pyrazole derivatives, including trifluoromethyl-substituted pyrazoles.
- Key reagents: Trifluoroacetyl diazoester and ketones.
- Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred for higher yields compared to other bases like triethylamine or cesium carbonate.
- Outcome: Formation of 4-trifluoromethylpyrazole derivatives through cyclization and subsequent functional group manipulation.
Though this method focuses on trifluoromethyl rather than trifluoroethyl substitution, it provides a strategic framework for introducing fluorinated alkyl groups onto the pyrazole ring.
Coupling and Hydrogenolysis Route
A patented method describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates, which can be transformed into pyrazole derivatives through coupling and hydrogenolysis steps.
- Step A: Coupling of a precursor amine salt with a compound such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate using N,N'-carbonyldiimidazole as a coupling reagent and base.
- Step B: Hydrogenolysis of the intermediate in the presence of a catalyst to yield the desired amine compound.
- Step C: Optional acid treatment to form acid addition salts for improved stability or solubility.
This approach is valuable for preparing intermediates en route to the target pyrazol-3-amine with trifluoroethyl substitution.
Amination of Pyrazole Precursors
Direct amination of pyrazole derivatives, particularly at the 3-position, can be achieved via reactions involving primary amines and hydroxylamine derivatives under controlled conditions.
- Example: Reaction of primary amines with diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperatures (~85 °C) for 1.5 hours.
- Workup: Chromatographic purification to isolate the substituted pyrazole amine.
- Yields: Moderate, typically around 26–38%.
While this method has been demonstrated for alkyl-substituted pyrazoles, adaptation for trifluoroethyl-substituted pyrazoles may require optimization.
Improved Industrial Process for Related Trifluoroethyl Amines
An improved industrial process for 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves:
- Reaction of 2,2,2-trifluoroethylamine hydrochloride with chloroacetyl chloride under basic conditions.
- Extraction and purification steps including washing with sodium bicarbonate and concentration under vacuum.
- Crystallization from heptane to afford high-purity intermediates.
This process achieves high yields (~87%) and purity (>99%), providing scalable access to trifluoroethylated amine intermediates relevant to pyrazole synthesis.
Summary Table of Preparation Methods
Research Discoveries and Optimization Insights
- The use of iron-porphyrin catalysts in trifluoroethylation reactions enhances reaction rates and selectivity, enabling continuous flow synthesis suitable for industrial scale-up.
- DBU is identified as a superior base for cyclization reactions involving trifluoroacetyl diazoesters, significantly improving yields compared to other bases.
- N,N'-Carbonyldiimidazole is an efficient coupling reagent that simultaneously acts as a base, simplifying reaction conditions and improving intermediate formation in coupling/hydrogenolysis routes.
- Industrial processes emphasize temperature control and solvent selection to maximize yield and purity, with crystallization steps critical for isolating high-quality trifluoroethylated amines.
- Direct amination methods require careful temperature and reagent stoichiometry control to avoid side reactions and optimize yields.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Observations :
- Trifluoroethyl vs. Methyl/Chloro at Position 4 : The trifluoroethyl group (CF3CH2) significantly increases molecular weight and lipophilicity compared to methyl (CH3) or chloro (Cl) substituents. For example, replacing methyl with trifluoroethyl (C6H8F3N3 vs. C5H6F3N3) increases molecular weight by ~14 g/mol .
- Synthetic Complexity : Compounds with bulky substituents (e.g., pyrrolidinyl carbonyl in ) often require multi-step syntheses and chromatographic purification, as seen in (17.9% yield for a similar compound) .
Biological Activity
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrazole ring and the trifluoroethyl group imparts distinct chemical reactivity and biological properties that are being explored for various applications in drug discovery and development.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Pyrazole Ring: A five-membered ring that contributes to the compound's biological activity.
- Trifluoroethyl Group: Enhances lipophilicity, allowing for better membrane permeability and interaction with biological targets.
The mechanism of action for 4-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its ability to modulate enzyme activity and interact with specific receptors. The trifluoroethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes. This allows it to engage with intracellular targets, potentially leading to various biological effects such as anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines by targeting specific pathways associated with tumor growth. For instance, studies have demonstrated that similar pyrazole compounds can inhibit kinases involved in cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are crucial in inflammatory responses .
Research Findings
A summary of relevant studies investigating the biological activity of 4-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is presented below:
Case Studies
- MLL Leukemia Cells : A study highlighted that 4-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibited a significant inhibitory effect on MLL leukemia cells with an IC50 value indicating potent cellular activity .
- Inflammation Models : In vitro models demonstrated that the compound could effectively reduce inflammatory markers in response to endotoxin stimulation, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. Basic
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) typically shows peaks for the pyrazole ring (δ 6.8–7.5 ppm) and trifluoroethyl group (δ 3.5–4.0 ppm, quartet). C NMR confirms the CF3 group (δ 125–130 ppm, q, = 270–280 Hz) .
- X-ray Crystallography : Single-crystal studies (e.g., triclinic space group , Å, Å, Å) resolve substituent orientation and hydrogen bonding, critical for structure-activity relationship (SAR) studies .
Q. Advanced
- Challenges in Crystallization : The trifluoroethyl group’s hydrophobicity may hinder crystal formation. Co-crystallization with hydrophilic counterions (e.g., HCl) or slow evaporation in mixed solvents (e.g., EtOAc/hexane) improves success rates .
How does the trifluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?
Advanced
The CF3 group enhances:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism at the ethyl chain, prolonging half-life .
- Lipophilicity : Log increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability but requiring optimization to avoid excessive hydrophobicity .
- Bioavailability : The group’s inductive effects lower basicity of adjacent amines, enhancing solubility at physiological pH .
What strategies optimize reaction efficiency in synthesizing trifluoroethyl-substituted pyrazoles?
Q. Advanced
- Catalyst Screening : Copper(I) salts (e.g., CuBr) improve cyclization efficiency but may require ligand additives (e.g., 1,10-phenanthroline) to suppress side reactions .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize intermediates, while alcohols (MeOH, EtOH) favor proton transfer in condensation steps .
- Temperature Control : Prolonged reactions at 35°C mitigate exothermic decomposition, though higher temps (50–60°C) may accelerate kinetics with careful monitoring .
How can structural analogs of this compound guide SAR studies in drug discovery?
Q. Advanced
- Core Modifications : Replacing the trifluoroethyl group with chlorinated or methylthio substituents (e.g., 3-(methylthio)propyl analogs) alters target binding affinity. For example, fluorine’s steric and electronic effects may enhance kinase inhibition .
- Bioisosteres : Pyridyl or thienyl substituents at the 4-position (vs. phenyl) improve aqueous solubility while maintaining potency, as seen in related anxiolytic agents .
Q. Advanced
- Source of Variability : Differences in reagent purity (e.g., hydrazine hydrate grade), solvent dryness, or catalyst aging impact reproducibility. For example, trace water in DMSO can hydrolyze intermediates, reducing yields .
- Mitigation : Strict anhydrous conditions, pre-activated molecular sieves, and inline FTIR monitoring of reaction progress improve consistency .
What computational methods support the design of derivatives with enhanced activity?
Q. Advanced
- Docking Studies : Molecular dynamics simulations using Protein Data Bank (PDB) structures (e.g., 4YAY for kinase targets) predict trifluoroethyl interactions with hydrophobic pockets .
- QSAR Modeling : Hammett constants (σ) of substituents correlate with activity trends; electron-withdrawing groups (e.g., CF3) improve binding but may require balancing with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
